3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of reaction conditions, including temperature, pH, and solvent choice .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group or the hydroxybutan-2-yl group.
Reduction: This reaction can target the oxo groups or the thiazolidinone ring.
Substitution: This reaction can occur at the chlorobenzyl group or the amino group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
NH4S and NH4S2: Compounds with similar structural features but different applications.
Uniqueness
What sets 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C24H23ClN4O3S2 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23ClN4O3S2/c1-3-16(13-30)26-20-17(22(31)28-10-6-7-14(2)21(28)27-20)11-19-23(32)29(24(33)34-19)12-15-8-4-5-9-18(15)25/h4-11,16,26,30H,3,12-13H2,1-2H3/b19-11- |
InChI Key |
FVGVMWPIAMWAGZ-ODLFYWEKSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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